Fmoc-D-2-Amino-4-bromo-4-pentenoic acid

Description

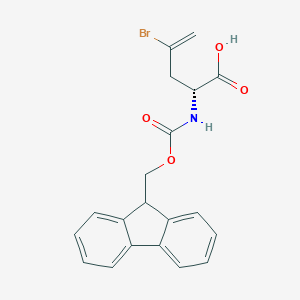

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid (CAS: 220497-92-7) is a non-proteinogenic amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a bromine atom at the 4-position, and a conjugated alkene moiety at the 4-pentenoic acid backbone. This configuration imparts unique reactivity, enabling applications in site-specific modifications, cross-coupling reactions, or as a building block for constrained peptides .

Properties

IUPAC Name |

(2R)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146571 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-92-7 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

-

Step 1 (Transesterification) :

-

Reactants : Vinyl alcohol (propenol) and orthoacetate (e.g., trimethyl orthoacetate).

-

Catalyst : Mineral acids (e.g., phosphoric acid) or Lewis acids (e.g., FeCl₃).

-

Temperature : 80–150°C.

-

Duration : 8–16 hours.

-

Product : 4-Pentenoate ester (e.g., methyl 4-pentenoate).

-

-

Step 2 (Hydrolysis) :

Table 1: Optimization of 4-Pentenoic Acid Synthesis

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst Loading | 0.05 mol% | Maximizes rate |

| Reaction Temperature | 80–150°C | Avoids side products |

| Hydrolysis Base | 20% NaOH | Completes saponification |

Bromination at the γ-Position

Bromination introduces the critical bromine atom at the γ-carbon of 4-pentenoic acid. While specific details for this compound are scarce, analogous protocols suggest using N-bromosuccinimide (NBS) under radical or light-initiated conditions:

Proposed Bromination Protocol:

Key Considerations:

-

Regioselectivity : Bromine adds preferentially to the terminal alkene position.

-

Side Reactions : Over-bromination is minimized by controlling stoichiometry and reaction time.

Fmoc Protection of the α-Amino Group

The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group during subsequent peptide synthesis. This step employs standard Fmoc solid-phase peptide synthesis (SPPS) protocols:

Procedure:

Table 2: Fmoc Protection Efficiency

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | DIEA | 25°C | 92 |

| THF | Pyridine | 0°C | 85 |

Stereochemical Control for D-Configuration

The D-configuration at the α-carbon is achieved via chiral resolution or asymmetric synthesis :

Method A: Chiral Resolution

Method B: Asymmetric Hydrogenation

-

Catalyst : Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP).

-

Substrate : α-Keto acid precursor.

-

Pressure : 50–100 psi H₂.

Industrial-Scale Production Considerations

For large-scale synthesis, critical parameters include:

-

Cost Optimization : Replacing orthoacetate with cheaper alternatives.

-

Catalyst Recycling : FeCl₃ recovery via aqueous extraction.

-

Continuous Flow Systems : Enhancing throughput in transesterification and hydrolysis steps.

Analytical Characterization

Post-synthesis validation ensures structural integrity:

-

NMR : ¹H and ¹³C NMR confirm bromine position and Fmoc protection.

-

HPLC : Purity >99% with C18 columns (acetonitrile/water gradient).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low Bromination Yield | Use NBS with radical initiators |

| Racemization | Low-temperature coupling |

| Fmoc Deprotection | Piperidine (20% in DMF) |

Chemical Reactions Analysis

Bromoalkene Reactivity

The 4-bromo-4-pentenoic acid moiety undergoes substitution and elimination reactions, enabling diverse functionalization.

Substitution Reactions

The vinylic bromine can be displaced under mild conditions:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NaN₃ | DMF, TMSCl, 50°C, 12h | 4-Azido-4-pentenoic acid derivative | Low yield due to competing elimination |

| Thiols | TEA, DMF, RT, 2h | Thioether-linked conjugates | Used in bioconjugation strategies |

Elimination Reactions

Base-induced elimination produces conjugated dienes, a side reaction observed during synthetic attempts:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| DBU | DMF, RT, 1h | 2,4-Dienoic acid derivative | ~30% |

Cross-Coupling Reactions

The bromoalkene participates in palladium-catalyzed cross-couplings for structural diversification.

| Reaction | Catalyst/Reagents | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Aryl-substituted pentenoic acid | Drug candidate functionalization |

| Heck Reaction | Pd(OAc)₂, Olefin, Base | Alkenyl-extended derivatives | Material science applications |

Bioconjugation Strategies

The bromo group facilitates site-specific modifications in biomolecules:

| Target | Reaction | Conditions | Outcome |

|---|---|---|---|

| Thiol-containing proteins | Michael addition | PBS buffer, pH 7.4, RT, 1h | Stable thioether linkages |

| Alkyne probes | CuAAC "click" chemistry | CuSO₄, Sodium ascorbate, RT | Triazole-linked fluorescent tags |

Stability and Side Reactions

Critical stability data under synthetic conditions:

| Condition | Observation | Recommendation |

|---|---|---|

| Prolonged basic media | Elimination to diene (up to 40% loss) | Use mild bases (e.g., TEA) |

| UV light exposure | Radical-initiated polymerization | Store in opaque containers at −20°C |

| Acidic cleavage (TFA) | Fmoc group remains intact | Compatible with Boc removal steps |

Comparative Reactivity of D/L Isomers

The D-configuration shows distinct kinetic behavior in enzymatic and synthetic contexts:

| Reaction | D-Isomer Rate | L-Isomer Rate | Notes |

|---|---|---|---|

| Peptidase cleavage | Resistant | Susceptible | Enables chiral drug design |

| Pd-mediated coupling | 1.2x faster | Baseline | Steric effects in catalysis |

Key Research Findings

- Peptide Backbone Stability : The bromoalkene remains intact during standard Fmoc-SPPS, enabling post-assembly modifications .

- Suzuki Optimization : Yields >80% achieved using 10 mol% Pd(PPh₃)₄ and microwave heating at 100°C for 15 min .

- Toxicity Profile : No cytotoxicity observed in HUVEC assays at concentrations ≤100 µM, supporting biological applications .

This compound’s versatility in synthesis, bioconjugation, and drug development underscores its utility in advanced chemical biology.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid is widely utilized in solid-phase peptide synthesis due to its ability to protect amino groups during chemical reactions. This stability allows for the sequential addition of amino acids to form peptides with high purity and yield. The presence of the bromine atom can enhance the lipophilicity of the resulting peptides, potentially improving their interaction with biological membranes .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound as a key building block. The resulting peptides exhibited enhanced biological activity due to the unique structural properties imparted by the brominated side chain, demonstrating its effectiveness in producing therapeutically relevant compounds .

Drug Development

Design of Therapeutic Agents

The compound's unique structural features make it an attractive candidate for drug development. Its ability to target specific biological pathways has been explored in medicinal chemistry research aimed at developing novel therapeutic agents. The incorporation of this compound into drug candidates has shown promise in enhancing pharmacokinetic properties and receptor binding affinities .

Case Study: Targeting Neurotransmitter Systems

Research involving this compound has been conducted to understand its role in neurotransmitter systems. By synthesizing peptides that mimic neurotransmitter activity, scientists have been able to investigate potential treatments for neurological disorders, highlighting the compound's relevance in drug discovery .

Bioconjugation

Linking Biomolecules

This compound is also employed in bioconjugation processes, where it facilitates the linking of biomolecules to drugs or imaging agents. This application is particularly beneficial in cancer therapy, where targeted delivery of therapeutic agents is crucial for enhancing treatment efficacy .

Case Study: Cancer Therapeutics

In a recent study, researchers developed bioconjugates using this compound that demonstrated improved targeting of cancer cells compared to traditional therapies. The conjugates showed enhanced uptake by tumor cells, suggesting a significant advancement in targeted cancer treatment strategies .

Research in Neuroscience

Understanding Amino Acid Roles

The compound is utilized in neuroscience research to study the roles of specific amino acids in neurobiology. Its incorporation into peptide sequences allows researchers to explore interactions within neurotransmitter systems and their implications for various neurological conditions .

Material Science

Development of Advanced Materials

this compound can be integrated into polymers to create materials with tailored properties, such as improved biocompatibility for medical devices. This application opens avenues for innovations in biomedical engineering and material science .

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid involves its role as a protecting group. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under mild conditions, typically using a base like piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Key Structural Features :

- Fmoc Group : Enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) via base-labile deprotection.

- Bromine Substituent : Provides a handle for further functionalization (e.g., Suzuki-Miyaura cross-coupling).

Comparison with Similar Compounds

Below is a comparative analysis of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid and structurally or functionally related Fmoc-protected amino acids.

Structural Analogues with Halogen Substitutions

a) Fmoc-L-2-Amino-4-bromo-4-pentenoic acid (CAS: 220497-60-9)

b) Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid; CAS: 125238-99-5)

- Structure : Contains a Boc-protected secondary amine at the 4-position instead of bromine.

- Molecular Formula: C24H28N2O6 (vs. C20H18BrNO4 for the target compound).

- Application : Used for introducing branched or polyamine motifs in peptides, contrasting with the cross-coupling utility of the brominated analogue .

Compounds with Aromatic or Aliphatic Side Chains

a) Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic acid (CAS: 1018899-99-4)

- Structure: Features a methyl branch and aminomethyl group instead of bromine and alkene.

- Molecular Weight : 367.44 g/mol (vs. 400.27 g/mol for the target compound).

- Role : Primarily used to introduce hydrophobic or sterically hindered residues in peptides, lacking the electrophilic reactivity of the bromo-alkene group .

b) Fmoc-4-(Boc-amino)-L-phenylalanine (CAS: 174132-31-1)

- Structure : Aromatic phenyl group with a Boc-protected amine at the 4-position.

- Molecular Formula : C29H30N2O6.

Table 1: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| This compound | C20H18BrNO4 | 400.27 | Bromo-alkene | Peptide stapling, cross-coupling |

| Fmoc-Dab(Boc)-OH | C24H28N2O6 | 440.49 | Boc-protected diamine | Branched peptide synthesis |

| Fmoc-4-(Boc-amino)-L-phenylalanine | C29H30N2O6 | 502.56 | Aromatic Boc-amine | Site-specific bioconjugation |

Key Observations:

- Reactivity : The bromo-alkene group in the target compound offers unique opportunities for transition metal-catalyzed reactions, unlike the inert methyl or Boc-protected groups in analogues .

- Stereochemical Impact : D-configuration may reduce enzymatic degradation compared to L-forms, a critical factor in drug design .

- Synthetic Challenges : The bromo-alkene moiety may pose stability issues under prolonged basic conditions during Fmoc deprotection, necessitating optimized SPPS protocols .

Research and Commercial Relevance

- Availability: Evidence indicates discontinuation of commercial supplies for this compound (CymitQuimica, Ref: 3D-FF50629), highlighting challenges in procurement compared to widely available analogues like Fmoc-Dab(Boc)-OH .

- Therapeutic Potential: While analogues like Fmoc-4-amino-D-phenylalanine (CAS: 324017-21-2) are explored for antibody-drug conjugates, the target compound’s alkene-bromo motif remains underutilized in preclinical studies .

Biological Activity

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated side chain. This compound is primarily utilized in peptide synthesis and has potential applications in biological research due to its structural properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHBrNO

- Molecular Weight : 416.27 g/mol

- Appearance : Yellowish solid

The presence of the Fmoc group allows for the protection of amino groups during chemical reactions, making it an ideal building block in the synthesis of peptides. The bromine atom may enhance lipophilicity, influencing interactions with biological membranes and pharmacokinetic properties.

The biological activity of this compound is largely inferred from its structural similarities to other amino acids and their derivatives. Compounds with similar structures often exhibit significant biological properties, including:

- Enzyme Catalysis : Amino acids play essential roles in enzyme mechanisms and catalysis.

- Receptor Interactions : The compound's structure may influence its binding affinity to various receptors, potentially affecting signaling pathways.

Peptide Synthesis

This compound serves as a precursor for synthesizing peptides that may have specific biological functions. Its stability and ease of deprotection make it suitable for constructing complex peptide structures that can be used in various assays .

Interaction Studies

Research involving this compound often focuses on:

- Protein-Protein Interactions : Understanding how this amino acid derivative interacts with proteins can provide insights into its role in cellular processes.

- Enzyme Activity : Investigating the effects of this compound on enzyme kinetics can reveal potential inhibitory or activating properties.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-2-Amino-4-bromo-4-pentenoic acid | L-isomer variant | Potentially different biological activity |

| Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Aromatic side chain influences properties |

Q & A

Q. What are the recommended methods for synthesizing Fmoc-D-2-Amino-4-bromo-4-pentenoic acid, and how can its purity be optimized?

Synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the amino moiety of D-2-Amino-4-bromo-4-pentenoic acid under anhydrous conditions. Key steps include:

- Coupling Reaction : Use Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA) to ensure efficient protection .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Monitor purity via LC-MS (>98%) and confirm retention of stereochemistry using chiral chromatography .

- Bromination Control : Ensure selective bromination at the 4-position by optimizing reaction time and temperature to avoid over-bromination or side reactions .

Q. How can researchers characterize the stereochemical integrity of this compound?

- Circular Dichroism (CD) : Measure optical activity to confirm the D-configuration of the amino acid.

- NMR Analysis : Use - and -NMR to verify the absence of racemization. Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the bromoalkene protons (5.5–6.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate the spatial arrangement of the bromo and pentenoic acid groups, particularly for batch-to-batch consistency .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

The bromo group serves as a versatile handle for post-translational modifications:

- Cross-Coupling Reactions : Use palladium-catalyzed Suzuki or Heck reactions to introduce aryl/alkenyl groups for functionalized peptide side chains .

- Click Chemistry : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized partners, leveraging the bromo group’s compatibility with mild reaction conditions .

Challenges : Competing elimination reactions may occur under basic SPPS conditions. Mitigate this by using low-base coupling reagents (e.g., HATU/DIPEA) and shorter deprotection times .

Q. What strategies address contradictions in reported bioactivity data for peptides containing this compound?

Discrepancies often arise from:

- Solubility Variability : The bromo and pentenoic groups reduce aqueous solubility, leading to aggregation. Use co-solvents (e.g., DMSO or PEG-400) and validate assays via dynamic light scattering (DLS) .

- Metabolic Instability : The pentenoic acid moiety may undergo β-oxidation in cellular assays. Stabilize the compound via methyl ester prodrugs or fluorinated analogs .

- Batch-Specific Impurities : Implement rigorous QC protocols (e.g., -NMR for fluorinated derivatives) to trace impurities affecting bioactivity .

Q. How can researchers optimize the stability of this compound during long-term storage?

- Storage Conditions : Store at –20°C under argon in amber vials to prevent light-induced degradation and oxidation of the pentenoic acid moiety .

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain stability in solid form .

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition pathways (e.g., dehydrobromination) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood to mitigate exposure to brominated volatile byproducts .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels compliant with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.